molecular formula C10H20N2O B1360977 1-(3-Methylbutanoyl)piperidin-3-amine CAS No. 1114596-49-4

1-(3-Methylbutanoyl)piperidin-3-amine

Cat. No. B1360977
M. Wt: 184.28 g/mol
InChI Key: TZKNDZVHVOCMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Methylbutanoyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbutanoyl)piperidin-3-amine” consists of a piperidine ring attached to a 3-methylbutanoyl group . The exact structure can be represented as CC©CC(=O)N1CCCC(C1)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Methylbutanoyl)piperidin-3-amine” include a molecular weight of 184.28 and a molecular formula of C10H20N2O .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Aminoketones : The Mannich reaction has been used to synthesize 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides, involving secondary amines like piperidine, demonstrating the utility of piperidine derivatives in complex organic syntheses (Makarova, Moiseev, & Zemtsova, 2002).

  • Synthesis of Spiro-Fused Piperidines : An environmentally friendly process has been developed for synthesizing 3,5-dispirosubstituted piperidines, showcasing the potential of piperidine derivatives in creating complex molecular structures with antibacterial properties (Lohar, Jadhav, Kumbhar, Mane, & Salunkhe, 2016).

  • Development of Pharmaceutical Intermediates : Piperidine derivatives, such as 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, are critical intermediates in the synthesis of medications like Repaglinide, a diabetes drug, indicating their importance in drug development (Liu, Huang, & Zhang, 2011).

Applications in Analytical Chemistry

  • Mechanism of DNA Strand Breakage : Piperidine's role in creating strand breaks in DNA at sites of damaged bases during DNA sequencing highlights its significance in molecular biology and genetic research (Mattes, Hartley, & Kohn, 1986).

  • Conformational Analysis in Chemistry : Studies on the conformation of piperidin rings in various states, such as solid and solution states, are crucial for understanding molecular structures and reactions in chemistry (Ribet, Pena, Maurel, Belin, Tillard, Vacher, Bonnaud, & Colpaert, 2005).

Polymer Science

  • Controlled Radical Polymerization : Piperidine derivatives have been used in the preparation of stabilized unimolecular initiators for controlled radical polymerization, highlighting their application in creating advanced materials (Ansong, Jansen, Wei, Pomrink, Lu, Patel, & Li, 2009).

  • Catalysis in Organic Synthesis : Piperidine and its derivatives have been used in iridium complex-catalyzed allylic amination, demonstrating their role in catalyzing organic reactions with high selectivity (Takeuchi & Shiga, 1999).

Environmental and Green Chemistry

  • CO2 Absorption Characteristics : Research on the reaction between CO2 and piperidine derivatives for CO2 capture and environmental applications highlights the potential of these compounds in addressing climate change challenges (Robinson, McCluskey, & Attalla, 2011).

  • Hydroaminoalkylation for Synthesizing N-heterocycles : The use of piperidine in hydroaminoalkylation for synthesizing α- and β-substituted N-heterocycles demonstrates its potential in creating sustainable and efficient chemical processes (Payne, Garcia, Eisenberger, Yim, & Schafer, 2013).

Safety And Hazards

The safety and hazards of “1-(3-Methylbutanoyl)piperidin-3-amine” are not specified in the retrieved data. It is recommended to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

Piperidines, which “1-(3-Methylbutanoyl)piperidin-3-amine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-3-4-9(11)7-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKNDZVHVOCMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbutanoyl)piperidin-3-amine

CAS RN

1114596-49-4
Record name 1-(3-aminopiperidin-1-yl)-3-methylbutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbutanoyl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbutanoyl)piperidin-3-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Methylbutanoyl)piperidin-3-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Methylbutanoyl)piperidin-3-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Methylbutanoyl)piperidin-3-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Methylbutanoyl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.